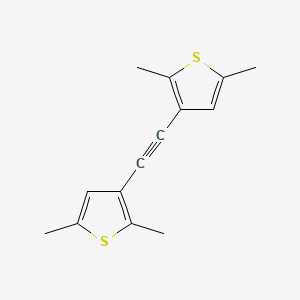

1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne

Description

1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne (CAS 779332-92-2, molecular formula C₁₄H₁₄S₂) is a sulfur-containing alkyne derivative featuring two 2,5-dimethylthiophene rings connected via an ethyne (C≡C) bridge. The compound is commercially available with 98% purity and requires storage in a dark, inert atmosphere at 2–8°C due to its sensitivity . Key hazards include irritation (H315, H319) and acute toxicity (H302), necessitating precautions during handling .

The ethyne bridge confers rigidity and conjugation, making it valuable in coordination chemistry. For instance, it reacts with vanadium(II) complexes to form enantiomeric vanadium(IV) species, demonstrating its utility in synthesizing metalloradical complexes .

Properties

Molecular Formula |

C14H14S2 |

|---|---|

Molecular Weight |

246.4 g/mol |

IUPAC Name |

3-[2-(2,5-dimethylthiophen-3-yl)ethynyl]-2,5-dimethylthiophene |

InChI |

InChI=1S/C14H14S2/c1-9-7-13(11(3)15-9)5-6-14-8-10(2)16-12(14)4/h7-8H,1-4H3 |

InChI Key |

JTUZSCRRMCYVMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C)C#CC2=C(SC(=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne can be synthesized through a variety of methods. One common approach involves the coupling of 2,5-dimethylthiophen-3-yl halides with acetylene derivatives under palladium-catalyzed cross-coupling conditions. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like triethylamine or potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Cycloaddition Reactions

BDTE participates in [2+2+2] cycloadditions to construct extended π-systems. For example:

-

With Dialkyne 4 : BDTE reacts with a cobalt-complexed dialkyne to form a photoswitchable biphenylene derivative (Compound 1) .

Reaction Overview :

| Component | Role | Conditions | Outcome |

|---|---|---|---|

| BDTE | Monoalkyne | Co catalysis, 80°C, toluene | Biphenylene core with axial chirality |

| Dialkyne 4 | Diyne component | 18 h, inert atmosphere | High regioselectivity |

Silole-Containing Dithienylethenes

BDTE is integral in synthesizing photochromic dithienylethenes via Pd-mediated coupling:

Synthetic Pathway :

-

Sonogashira coupling of BDTE with 2-silylaryl bromide.

Properties :

Phosphole Derivatives

BDTE reacts with phosphorus precursors to form benzo[b]phosphole oxides :

Reaction Steps :

-

Cyclization : BDTE + dichlorophenylphosphine → 2,3-bis(2,5-dimethylthiophen-3-yl)-1-phenylbenzo[b]phosphole .

-

Oxidation/Sulfurization : Subsequent treatment with H₂O₂ or S₈ yields phosphole oxides or sulfides .

Data Table :

| Product | Yield (%) | Diastereomer Ratio (A:B) | ³¹P NMR Shift (ppm) |

|---|---|---|---|

| Phosphole oxide | 52 | 1.92 | 3.10, 3.50 |

| Phosphole sulfide | 63 | 1.88 | 40.59, 40.69 |

Electrophilic Aromatic Substitution

BDTE’s thiophene rings undergo bromination without cleaving the ethyne bond :

-

Bromination : Using NBS (N-bromosuccinimide) in CHCl₃ at 0°C .

-

Outcome : Selective substitution at the 4-position of thiophene rings, confirmed by X-ray crystallography .

Oxidation to Diones

BDTE oxidizes to 1,2-bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione under strong acidic conditions :

Conditions :

Scientific Research Applications

Based on the search results, the compound 1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne is primarily relevant in the context of scientific research, specifically concerning photoswitching and aromaticity modulation within complex molecules .

Scientific Research Applications

Photoswitching and Aromaticity

- Diarylethene Frameworks: this compound is used in the synthesis of molecules with diarylethene frameworks, which can be modulated through photoswitching .

- Aromatic and Anti aromatic Subunits: This compound is incorporated into molecular systems where aromatic benzene bridges are extended with anti aromatic benzocyclobutadiene units. This allows for the study of how photoswitching affects the aromatic character of individual rings within the molecule .

- Dithienylbiphenylene Molecule: It is a component in dithienylbiphenylene molecules, which have open and closed isomers that are studied to understand changes in local aromaticity .

Synthesis

- Synthesis of this compound: The compound is synthesized using CuCl (653 mg, 6.6 mmol) dissolved in pyridine (25 mL) under vigorous stirring in an open flask .

Spectroscopy

- UV–Vis Spectroscopy: UV–Vis spectroscopy is employed to characterize the photoswitching properties of molecules containing this compound .

- NMR Spectroscopy: Proton nuclear magnetic resonance (1H NMR) spectroscopy is used to study the photoswitching process and changes in molecular structure .

Fatigue Resistance

- Thiazolyl Groups: Research has explored replacing thienyl groups with thiazolyl groups to improve the fatigue resistance of photoswitching molecules .

- 2,3-Dithiazoylbiphenylene: This compound is synthesized via Suzuki–Miyaura cross-coupling between 2,3-diiodobiphenylene and thiazolylboronic acid derivative .

Property Modulation

Mechanism of Action

The mechanism of action of 1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne involves its interaction with specific molecular targets and pathways. In photoactive applications, the compound undergoes photoinduced electron transfer processes, leading to the generation of excited states and subsequent emission of light. In biological systems, the compound may interact with cellular components, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Structural and Geometric Features

1,2-Bis(2-methyl-5-phenyl-3-thienyl)benzene

- Bridge type : Benzene (aromatic ring).

- Substituents : 2-methyl-5-phenylthiophene.

- Key properties : The benzene bridge forces a parallel conformation between thiophene rings, resulting in a C···C distance of 4.06 Å—too long for photochromic ring-closure reactions. Dihedral angles between the benzene and thiophene rings (71.6° and 50.5°) further hinder photochromism .

- Applications : Serves as a model for studying steric effects in diarylethenes.

1,2-Diphenylethyne and Methoxy-Substituted Analogs

- Bridge type : Ethyne (C≡C).

- Substituents : Phenyl or 2,5-dimethoxyphenyl.

- Key properties : Unsubstituted 1,2-diphenylethyne exhibits linear geometry (C–C–C angle 180°). Methoxy substituents introduce slight bending (177.9°), while the target compound’s thiophene rings cause significant bending (171.7°), likely due to steric and electronic effects from methyl groups .

- Applications : Used in organic electronics and as precursors for cycloaddition reactions .

cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

- Bridge type: Ethene (C=C) with cyano groups.

- Substituents : 2,4,5-trimethylthiophene.

- Key properties: The electron-withdrawing cyano groups enhance conjugation and stabilize the ethene bridge. Substituents influence solubility and electronic properties, contrasting with the electron-rich ethyne bridge in the target compound .

Photochromic Behavior

Photochromic diarylethenes typically require a conjugated bridge (e.g., cyclopentene or perfluorocyclopentene) and reactive thiophene/phenyl groups positioned for ring-closure upon irradiation. In contrast:

Biological Activity

1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves palladium-catalyzed coupling reactions. The compound can be synthesized through the reaction of 2,5-dimethylthiophene derivatives with ethynyl groups in the presence of palladium catalysts, which facilitate the formation of the desired alkyne structure .

Antioxidant Properties

Research indicates that compounds related to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's structure may contribute to its ability to scavenge free radicals effectively .

Anticancer Activity

Studies have shown that derivatives of this compound possess anticancer properties. For example, certain analogs have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne, and how can reaction efficiency be optimized?

- Methodology : Cross-coupling reactions, such as Stille or Sonogashira couplings, are commonly employed. For example, Stille coupling using tributyl(thienyl)stannane and palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) under inert atmospheres can yield high-purity products. Reaction optimization includes controlling stoichiometry, catalyst loading, and reaction time (e.g., 24 hours at room temperature for similar thiophene derivatives) .

- Key Parameters : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts.

Q. How is the molecular structure of this compound validated experimentally?

- Techniques : X-ray crystallography provides definitive bond-length and angle data, while solid-state NMR (e.g., 13C and 29Si MAS NMR) confirms electronic environments and substituent effects. For example, crystallographic studies of analogous alkynylsilanes reveal bent triple bonds (C–C–C angles ~171.7°) due to steric or electronic effects .

- Data Interpretation : Compare experimental results with computational models (e.g., DFT) to validate conformational predictions.

Advanced Research Questions

Q. What electronic properties arise from the ethynyl linkage in this compound, and how do they influence material applications?

- Methodology : Investigate electron donation/withdrawal effects using UV-Vis spectroscopy, cyclic voltammetry, or DFT calculations. For instance, carbonyl-to-alkyne electron donation in similar systems induces bent triple bonds (C–C–C angles <180°), altering conjugation and redox behavior .

- Design Implications : Bent geometries may reduce π-orbital overlap, impacting charge transport in organic semiconductors. Adjust substituents (e.g., methyl groups) to modulate steric hindrance and electronic delocalization.

Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound?

- Case Study : Crystallography of this compound derivatives shows bent triple bonds (~171.7°), whereas unsubstituted analogs exhibit linear geometries (~180°). Discrepancies arise from steric interactions between methyl groups and adjacent thiophene rings .

- Resolution Strategy :

Q. What coordination chemistry applications exist for this compound, and how are its complexes characterized?

- Synthesis : React with transition metals (e.g., vanadium(IV)) under inert conditions. For example, [V(DTE)₂TMEDA] complexes form enantiomeric species via ligand exchange, requiring strict control of molar ratios and solvent choice (e.g., THF or DMF) .

- Characterization : Use EPR spectroscopy to confirm paramagnetic vanadium(IV) centers and single-crystal X-ray diffraction to determine coordination geometry. Magnetic susceptibility measurements reveal spin states and exchange interactions .

Q. What handling and stability precautions are critical for this compound in long-term studies?

- Guidelines : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation or degradation. Avoid contact with strong oxidizers, as thiophene derivatives may decompose exothermically. Refer to SDS protocols for PPE (gloves, goggles) and spill management .

- Stability Testing : Monitor purity via HPLC or NMR over time; discard samples showing spectral shifts or precipitate formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.